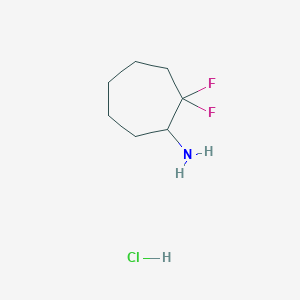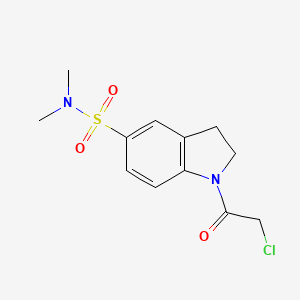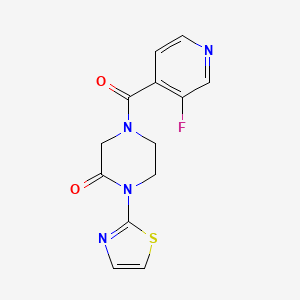
4-(3-Fluoroisonicotinoyl)-1-(thiazol-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoroisonicotinoyl)-1-(thiazol-2-yl)piperazin-2-one, commonly known as FITP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a heterocyclic organic molecule that consists of a thiazole ring, a piperazine ring, and a fluorinated isonicotinoyl moiety.
科学的研究の応用
Microwave-Assisted Synthesis and Biological Activities
- Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing piperazine and thiazole structures, demonstrating good to moderate antimicrobial activities against various microorganisms. This approach signifies the compound's relevance in developing new antimicrobial agents (Başoğlu et al., 2013).
Molecular Structure and Intermolecular Interactions
- Studies on closely related compounds exhibit that slight variations in molecular structure can significantly affect intermolecular interactions, highlighting the importance of structural analysis in designing compounds with desired properties (Mahesha et al., 2019).
Synthesis and Characterization for Biological Evaluation
- The synthesis and characterization of similar compounds, followed by an evaluation of their antibacterial and anthelmintic activities, demonstrate the potential of these molecules in medical applications. This area of research indicates the compound's potential for further exploration in drug discovery (Sanjeevarayappa et al., 2015).
Antimycobacterial and Antimicrobial Screening
- Some fluoro-substituted compounds have shown promising antimicrobial and antimycobacterial activities, suggesting the potential for developing new therapeutic agents against microbial infections (Jagtap et al., 2010).
Antimicrobial Agents Development
- The development of novel compounds with specific substitutions, such as fluorine, has been targeted for their antimicrobial potential, indicating a wide area of application for compounds with similar structures in combating resistant microbial strains (Holla et al., 2003).
特性
IUPAC Name |
4-(3-fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O2S/c14-10-7-15-2-1-9(10)12(20)17-4-5-18(11(19)8-17)13-16-3-6-21-13/h1-3,6-7H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWGJLXFONUFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=C(C=NC=C2)F)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2728421.png)

![(E)-3-phenyl-N-[3-[[(E)-3-phenylprop-2-enoyl]amino]naphthalen-2-yl]prop-2-enamide](/img/structure/B2728426.png)
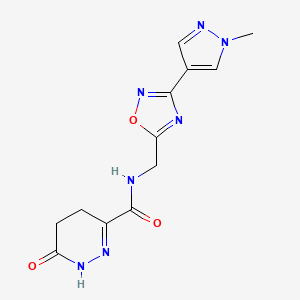
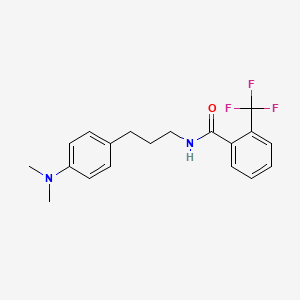
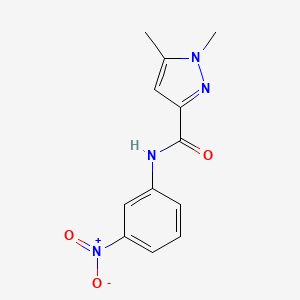

![4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid](/img/structure/B2728435.png)
![3-Fluoro-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2728436.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2728437.png)

![2-(4-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2728441.png)
